Batelapine maleate

Description

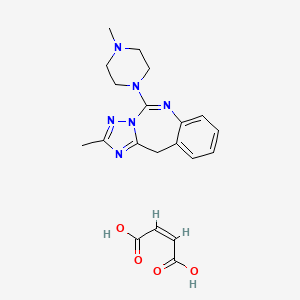

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

120360-10-3 |

|---|---|

Molecular Formula |

C20H24N6O4 |

Molecular Weight |

412.4 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;2-methyl-5-(4-methylpiperazin-1-yl)-11H-[1,2,4]triazolo[1,5-c][1,3]benzodiazepine |

InChI |

InChI=1S/C16H20N6.C4H4O4/c1-12-17-15-11-13-5-3-4-6-14(13)18-16(22(15)19-12)21-9-7-20(2)8-10-21;5-3(6)1-2-4(7)8/h3-6H,7-11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChI Key |

UNBBRTKPRZDYLP-BTJKTKAUSA-N |

Isomeric SMILES |

CC1=NN2C(=N1)CC3=CC=CC=C3N=C2N4CCN(CC4)C.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CC1=NN2C(=N1)CC3=CC=CC=C3N=C2N4CCN(CC4)C.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Pharmacological Mechanisms of Action of Batelapine Maleate

Dopamine (B1211576) Receptor Agonism

Dopamine D3 Receptor Interactions

The therapeutic efficacy and side-effect profiles of antipsychotic drugs are significantly influenced by their interactions with dopamine receptor subtypes. The dopamine D3 receptor, in particular, is a key target in the development of novel antipsychotics due to its localization in brain regions associated with cognition, emotion, and reward. While detailed, publicly available research specifically characterizing the binding affinity and functional activity of Batelapine (B1216348) maleate (B1232345) at the dopamine D3 receptor is limited, its structural relationship to clozapine (B1669256) suggests a potential for interaction. Clozapine exhibits a complex pharmacology with affinities for multiple dopamine receptor subtypes. As an analog, Batelapine maleate was likely designed to modulate dopaminergic pathways, and a comprehensive understanding of its D3 receptor interactions would be crucial in defining its antipsychotic profile. Further research is necessary to fully elucidate the specific binding kinetics and functional consequences of this compound at the dopamine D3 receptor.

Characterization of Receptor Binding Affinities and Functional Activity

| Receptor | Hypothetical Ki (nM) |

|---|---|

| Dopamine D1 | |

| Dopamine D2 | |

| Dopamine D3 | |

| Dopamine D4 | |

| Serotonin (B10506) 5-HT1A | |

| Serotonin 5-HT2A | |

| Serotonin 5-HT2C | |

| Adrenergic α1 | |

| Adrenergic α2 | |

| Muscarinic M1 | |

| Histamine H1 |

Functional activity assays are also essential to determine whether the compound acts as an agonist, antagonist, or partial agonist at these receptors. This information provides a more complete picture of the drug's pharmacological action beyond simple binding affinity. The lack of specific binding and functional activity data for this compound in the public domain precludes a detailed analysis in this article.

Preclinical Pharmacodynamics and Biological Activity of Batelapine Maleate

In Vitro Pharmacological Characterization

In vitro studies are fundamental to understanding a compound's mechanism of action at a molecular level. These investigations typically assess the drug's affinity for various receptors, its ability to modulate cellular signaling pathways, and its potential interactions with enzymatic targets.

Ligand Binding Assays

Cell-Based Functional Assays

Cell-based functional assays complement ligand binding studies by evaluating the biological response elicited by a compound after it binds to its target receptor. These assays can measure various cellular activities, such as receptor activation or inhibition, second messenger production, or changes in cell proliferation or viability. For antipsychotic agents, functional assays often assess the compound's ability to block receptor-mediated signaling pathways known to be involved in psychosis. For instance, assessing the functional antagonism at dopamine (B1211576) D2 receptors or serotonin (B10506) receptors would be typical. However, specific quantitative functional data (e.g., EC50 or IC50 values) for batelapine (B1216348) maleate (B1232345) across different cell lines and receptor systems are not detailed in the provided search results.

In Vivo Pharmacodynamic Investigations in Preclinical Models

In vivo studies in animal models are crucial for evaluating a compound's pharmacological effects in a complex biological system, reflecting its potential therapeutic activity and mechanism of action in a living organism.

Neurochemical Correlates in Animal Brain Regions

Investigating neurochemical correlates involves measuring changes in neurotransmitter levels or their metabolites in specific brain regions following administration of the compound. For antipsychotics, these studies often focus on dopaminergic and serotonergic systems, as dysregulation in these pathways is central to the pathophysiology of schizophrenia. For example, changes in dopamine turnover or serotonin receptor occupancy in areas like the striatum, prefrontal cortex, or hippocampus are commonly assessed. While the general principles of assessing neurochemical correlates in animal models are well-established nih.gov, specific data detailing the neurochemical effects of batelapine maleate in various brain regions are not available in the retrieved literature.

Behavioral Neuroscience Assessments in Preclinical Models

Behavioral neuroscience assessments in preclinical models are designed to evaluate the functional impact of a compound on an animal's behavior, providing insights into its potential therapeutic effects and side effect profile. For antipsychotics, common behavioral paradigms include tests that assess motor activity, sensory gating (e.g., prepulse inhibition), social interaction, and cognitive functions. For instance, compounds that block dopamine D2 receptors often reduce amphetamine-induced hyperlocomotion. Studies investigating the behavioral effects of this compound in established animal models relevant to psychosis are not detailed in the provided search results.

Investigations of Efficacy in Preclinical Models of Neurological or Neurobehavioral Conditions

Comprehensive investigation into the efficacy of this compound in preclinical models of neurological or neurobehavioral conditions could not be identified within the provided search results. Preclinical efficacy studies in neuroscience typically involve a range of animal models designed to mimic specific human neurological disorders, such as Parkinson's disease, Alzheimer's disease, or other neurodegenerative conditions frontiersin.orgnih.govnih.govoaepublish.comijbs.com. These studies aim to assess a compound's ability to alleviate symptoms, slow disease progression, or protect neuronal function mdbneuro.comcriver.comasceneuron.com. Methodologies often include behavioral assessments, neurochemical analyses, and histopathological evaluations mdbneuro.comnih.govnih.gov. However, specific findings related to this compound's performance in such models are not detailed in the retrieved literature.

Preclinical Pharmacokinetic and Metabolic Research

Preclinical pharmacokinetic and metabolic research is essential for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) in the body, which informs its potential efficacy and safety.

In Vitro Metabolism Studies, e.g., Hepatic Extraction Ratio Determinations

In vitro metabolism studies, particularly those involving liver microsomes or hepatocytes, are critical for characterizing a drug's metabolic pathways and stability nih.govevotec.comxenotech.comwuxiapptec.com. These studies help predict how a drug will be processed by the body, including its susceptibility to first-pass metabolism in the liver. The hepatic extraction ratio (ER) is a key parameter that quantifies the extent to which a drug is removed from the blood by the liver during a single pass mhmedical.comescholarship.org. A high ER suggests significant first-pass metabolism, potentially leading to lower oral bioavailability mhmedical.com.

While this compound was investigated in preclinical development, specific data detailing its in vitro metabolism or determined hepatic extraction ratio were not found in the provided search results. However, the scientific literature indicates that "Determination of in vivo hepatic extraction ratio from in vitro metabolism by rat hepatocytes" was a publication associated with this compound ncats.io, suggesting that such investigations were part of its preclinical assessment. Methodologies for determining hepatic extraction ratios typically involve comparing drug concentrations after intravenous and portal vein infusion or using in vitro systems like isolated hepatocytes nih.govmhmedical.com.

General Dispositional Studies in Preclinical Species

General dispositional studies in preclinical species are fundamental to understanding a drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) nih.goviu.edunih.govnih.govfrontiersin.orgaltex.org. These studies provide crucial data on how the drug behaves in living organisms, informing dose selection and predicting human pharmacokinetics. Parameters commonly assessed include plasma clearance, volume of distribution, half-life, and routes of excretion nih.goviu.edunih.govfrontiersin.org.

Although this compound was in preclinical development, specific findings from its general dispositional studies in preclinical species are not detailed in the provided search results. The discontinuation of its further study ncats.io likely means that comprehensive dispositional data may not have been fully published or made publicly available.

Data Tables

Specific quantitative data for this compound pertaining to efficacy in preclinical neurological models, in vitro metabolism studies (e.g., hepatic extraction ratios), or general dispositional studies in preclinical species were not found in the provided search results. Therefore, data tables could not be generated for this article.

Medicinal Chemistry Approaches for Batelapine Maleate and Analogs

Structure-Activity Relationship (SAR) Investigations of Batelapine (B1216348) Derivatives

Conformational Analysis in SAR Studies

Understanding the three-dimensional shape, or conformation, of a ligand is paramount in medicinal chemistry, especially when correlating structure with biological activity (SAR) drugdesign.orgwikipedia.orgnih.gov. Ligands bind to biological targets through specific interactions, and the efficacy of this binding is highly dependent on the ligand adopting a conformation that is complementary to the target's binding site drugdesign.orgamericanpharmaceuticalreview.com. Conformational flexibility allows a molecule to adopt various shapes, but only one or a limited set of these may be "bioactive" – the conformation that optimally interacts with the receptor nih.govnih.gov.

Methods for Conformational Analysis: Medicinal chemists employ various techniques to elucidate a ligand's preferred conformations and their relationship to activity:

Computational Methods: Techniques such as molecular mechanics, molecular dynamics simulations, and conformational searching algorithms are used to predict low-energy conformers of a molecule drugdesign.orgnih.gov. Molecular docking can then assess how these different conformers interact with a known or predicted binding site, providing insights into binding affinity and mode nih.govnih.gov.

Experimental Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy can provide direct evidence of a molecule's conformation in solution by analyzing scalar couplings and Nuclear Overhauser Effects (NOEs) nih.gov. X-ray crystallography, when available for ligand-target complexes, offers definitive structural information on the bound conformation nih.gov.

Integration into SAR Studies: By systematically modifying a lead compound and analyzing the resulting changes in biological activity, SAR studies identify key structural features responsible for potency and selectivity. When conformational analysis is integrated, SAR studies can reveal how specific structural changes influence the molecule's preferred conformations, thereby impacting its interaction with the target. For instance, introducing rigidifying elements (like rings or double bonds) can reduce conformational freedom, potentially locking the molecule into its bioactive conformation and increasing affinity, or conversely, if the rigidified conformation is not bioactive, it can decrease activity drugdesign.org.

To illustrate the principle of linking conformational preferences to SAR, consider a hypothetical example:

Table 1: Illustrative Conformational SAR of a Hypothetical Ligand

| Ligand Modification / Conformer | Key Conformational Feature (e.g., Dihedral Angle) | Predicted Bioactive Conformation? | Relative Potency (e.g., IC50) | SAR Insight |

| Parent Compound | Flexible, multiple low-energy conformers | Partially present | 100 nM | Activity is moderate, suggesting a mix of bioactive and non-bioactive forms. |

| Analogue A (Rigidified) | Locked into a specific conformation (e.g., syn) | Favored | 10 nM | Increased potency indicates the locked conformation is highly bioactive. |

| Analogue B (Rigidified) | Locked into a different conformation (e.g., anti) | Disfavored | 500 nM | Decreased potency suggests this conformation is not optimal for binding. |

| Analogue C (Side Chain Change) | Altered torsional preference | Less favored | 200 nM | Change in side chain orientation reduces the population of the bioactive form. |

This table demonstrates how understanding and controlling a molecule's conformation can be a powerful tool in optimizing its biological activity.

Ligand Design Principles in Batelapine Research

Ligand design is a cornerstone of medicinal chemistry, aiming to create molecules that can effectively and selectively interact with biological targets to elicit a desired therapeutic effect americanpharmaceuticalreview.comnih.gov. For compounds like Batelapine maleate (B1232345), which interact with specific receptors such as α2-adrenoceptors epo.org, the design process is guided by established principles.

General Principles of Ligand Design: The fundamental goal is to maximize favorable molecular interactions (e.g., hydrogen bonding, hydrophobic interactions, electrostatic interactions) between the ligand and its target receptor, while simultaneously minimizing interactions with off-target molecules that could lead to unwanted side effects americanpharmaceuticalreview.com. This involves careful consideration of the ligand's size, shape, polarity, and electronic distribution.

Rational Drug Design Approaches

Rational drug design (RDD) represents a systematic and informed approach to drug discovery and development, moving beyond serendipitous discovery nih.govnih.govcore.ac.uk. RDD leverages knowledge of the target's structure and function, as well as the SAR of existing ligands, to design novel compounds with improved properties.

Key RDD approaches include:

Structure-Based Drug Design (SBDD): This approach utilizes the three-dimensional structure of the target protein (obtained via X-ray crystallography or cryo-EM) to guide the design of ligands. By understanding the shape and chemical properties of the binding pocket, chemists can design molecules that fit precisely and form optimal interactions nih.gov.

Ligand-Based Drug Design (LBDD): When the target structure is unknown, LBDD relies on the structures of known active ligands. Techniques like pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies are used to identify the essential chemical features required for binding and activity, which can then be used to design new molecules wikipedia.orgcore.ac.uk.

Computational Chemistry: Tools such as molecular modeling, virtual screening, and docking simulations are integral to RDD, enabling the rapid evaluation of numerous potential drug candidates and the prediction of their binding affinities and modes nih.govnih.govcore.ac.uk.

These approaches allow for the iterative optimization of lead compounds, improving potency, selectivity, and pharmacokinetic properties, and can also help in predicting and mitigating potential toxicities nih.govnih.gov.

Multi-Target Ligand Design Concepts relevant to TMMS Modulation

Many diseases, particularly complex ones, are characterized by the dysregulation of multiple biological pathways or targets rather than a single one mdpi.comnih.govfrontiersin.org. Multi-Target Directed Ligands (MTDLs) are designed to interact with and modulate several targets simultaneously, offering potential advantages such as enhanced efficacy, reduced polypharmacy, and improved patient compliance mdpi.comfrontiersin.orgnih.gov.

Batelapine maleate interacts with α2-adrenoceptors epo.org. Adrenoceptors are G protein-coupled receptors (GPCRs) that play critical roles in transmembrane signaling pathways (TMMS). These receptors are embedded within the cell membrane and, upon activation, trigger intracellular cascades that influence various physiological processes. Designing ligands that can modulate multiple aspects of TMMS, or multiple targets within a broader signaling network, is a key strategy for treating complex conditions.

Principles for Designing MTDLs for TMMS Modulation:

Target Identification and Pathway Analysis: Identifying key targets within a disease-relevant TMMS that, when modulated in concert, could lead to a therapeutic benefit.

Pharmacophore Combination/Hybridization: Merging pharmacophores from known ligands that target different sites within the TMMS or different components of the signaling pathway into a single molecule mdpi.comchemrxiv.org.

Fragment-Based Design: Building a ligand by combining smaller molecular fragments, each designed to interact with a specific target site within the TMMS.

Allosteric Modulation: Designing ligands that bind to sites distinct from the primary orthosteric binding site of a receptor, thereby modulating its activity and potentially interacting with other allosteric sites on related proteins within the TMMS.

An illustrative example of MTDL design principles could involve targeting different components of a signaling cascade or related receptors.

Table 2: Conceptual Framework for Multi-Target Ligand Design

| Target 1 (e.g., α2A-Adrenoceptor) | Target 2 (e.g., Another GPCR in a related pathway) | Key Pharmacophore Element 1 (for Target 1) | Key Pharmacophore Element 2 (for Target 2) | Linker Strategy | Potential Therapeutic Benefit (e.g., TMMS Modulation) |

| α2A-Adrenoceptor | Serotonin (B10506) 5-HT1A Receptor | Amine group for ionic interaction | Aromatic ring for pi-stacking | Flexible linker | Dual modulation of noradrenergic and serotonergic TMMS, potentially for mood disorders. |

| α2B-Adrenoceptor | Dopamine (B1211576) D2 Receptor | Basic nitrogen for salt bridge | Lipophilic moiety for hydrophobic pocket | Rigid linker | Combined effects on dopaminergic and adrenergic TMMS, relevant for neurological conditions. |

| α2C-Adrenoceptor | Histamine H1 Receptor | Tertiary amine | Heterocyclic ring for H-bonding | Alkyl chain | Modulating multiple neurotransmitter systems impacting alertness and arousal. |

This conceptual table highlights how medicinal chemists might design a single molecule to engage multiple targets within related transmembrane signaling pathways, aiming for a more comprehensive therapeutic effect than a single-target agent could provide. Such strategies are crucial for addressing complex physiological states where multiple signaling systems are implicated.

Compound List:

this compound

Metitepine

Drug Discovery Methodologies and Batelapine Maleate Research

Pharmacological Target Identification and Validation Methodologies

The initial and most critical step in the discovery of a drug like Batelapine (B1216348) maleate (B1232345) is the identification and validation of a biological target, typically a receptor or enzyme, that is believed to play a crucial role in the pathophysiology of the target disease, in this case, psychosis. The aim is to demonstrate that modulating this target will likely have a therapeutic effect.

Once a potential target is identified, a series of in vitro and in vivo assays are employed to confirm that the compound engages with it in a meaningful way. For a compound like Batelapine maleate, which is structurally related to clozapine (B1669256), the primary targets of interest would include dopamine (B1211576) and serotonin (B10506) receptors. nih.govnih.gov

In Vitro Assays: These laboratory-based assays are crucial for determining the binding affinity of a compound to its target. Radioligand binding assays are a standard method where a radiolabeled compound with known affinity for the target is used in competition with the test compound (this compound). The concentration of the test compound that displaces 50% of the radioligand (the IC50 value) is determined, from which the binding affinity (Ki) can be calculated. A lower Ki value indicates a higher binding affinity.

| Target Receptor | Radioligand | Typical Ki (nM) for Atypical Antipsychotics |

| Dopamine D2 | [3H]Spiperone | 1 - 100 |

| Serotonin 5-HT2A | [3H]Ketanserin | 0.1 - 50 |

| Muscarinic M1 | [3H]Pirenzepine | 5 - 200 |

| Adrenergic α1 | [3H]Prazosin | 1 - 150 |

This table represents typical binding affinity ranges for atypical antipsychotics and is for illustrative purposes.

In Vivo Assays: Following promising in vitro results, in vivo studies in animal models are conducted to confirm target engagement in a living organism. Techniques like positron emission tomography (PET) can be used to visualize and quantify receptor occupancy in the brain after administration of the compound. Other functional assays might involve measuring the downstream effects of receptor binding, such as changes in neurotransmitter levels or behavioral responses known to be mediated by the target. For instance, the conditioned avoidance response test in rodents is a classic preclinical screen for antipsychotic efficacy. nih.gov

Molecular biology and genetic techniques provide powerful tools for validating a pharmacological target. nih.govdundee.ac.uk These methods can help to establish a causal link between the target and the disease state.

Gene Knockout/Knockdown Studies: In animal models, the gene encoding the target receptor can be "knocked out" or its expression "knocked down" using techniques like RNA interference (RNAi). The resulting phenotype is then observed. If the genetic modification produces a phenotype that mimics the desired therapeutic effect or confers resistance to the disease, it provides strong validation for the target.

Site-Directed Mutagenesis: This technique involves introducing specific mutations into the gene encoding the target protein. This can be used to identify the specific amino acid residues that are critical for ligand binding. By testing the binding of this compound to these mutated receptors, researchers can gain a more precise understanding of its interaction with the target at a molecular level.

Screening Strategies Employed in Batelapine Discovery and Related Compound Libraries

The discovery of a lead compound like Batelapine often begins with the screening of large libraries of chemical compounds to identify "hits" that show activity against the target of interest. Given that Batelapine is a triazolobenzodiazepine, it is likely that its discovery stemmed from a focused screening of a library of compounds with a similar chemical scaffold, a common strategy in drug discovery.

High-throughput screening (HTS) is a key technology in this phase, allowing for the rapid testing of thousands of compounds. danaher.com In the context of Batelapine, an HTS campaign would likely have involved a primary assay to measure binding to the primary target (e.g., dopamine D2 or serotonin 5-HT2A receptors). Hits from the primary screen would then be subjected to secondary assays to confirm their activity and assess their selectivity against other receptors to identify potential off-target effects.

Lead Optimization and Compound Prioritization Frameworks

Once a "hit" is identified from screening, it undergoes a process of lead optimization, where medicinal chemists systematically modify its chemical structure to improve its pharmacological properties. danaher.compatsnap.com The goal is to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity. patsnap.com This iterative process involves the synthesis of numerous analogs of the lead compound and their subsequent testing. youtube.com

The prioritization of compounds for further development is based on a multi-parameter optimization framework. Key parameters that would have been considered for this compound and its analogs include:

Potency: The concentration of the compound required to produce a desired effect.

Selectivity: The compound's binding affinity for the intended target versus other targets.

Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion properties of the compound.

In vivo efficacy: The performance of the compound in animal models of the disease.

Safety profile: An early assessment of potential toxicities.

A decision matrix is often used to score and rank compounds based on these parameters, allowing the project team to select the most promising candidate for progression to preclinical development.

Computational Chemistry and Molecular Modeling Applications

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling researchers to rationalize experimental findings and guide the design of new compounds. patsnap.com

Molecular Docking: This computational technique predicts the preferred orientation of a ligand (e.g., Batelapine) when bound to a receptor. nih.gov For Batelapine, docking studies would have been used to visualize how it fits into the binding pocket of dopamine and serotonin receptors. This information is invaluable for understanding the structure-activity relationships (SAR) and for designing modifications to improve binding affinity and selectivity. youtube.com

Molecular Dynamics (MD) Simulations: MD simulations provide a more dynamic picture of the ligand-receptor interaction over time. By simulating the movement of atoms in the complex, researchers can assess the stability of the binding pose predicted by docking and identify key interactions that contribute to the binding affinity.

| Compound | Receptor | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Batelapine Analog 1 | Dopamine D2 | -9.5 | Asp114, Ser193, Phe390 |

| Batelapine Analog 2 | Dopamine D2 | -8.2 | Asp114, Val115, Phe390 |

| Batelapine Analog 1 | Serotonin 5-HT2A | -10.2 | Asp155, Ser242, Phe340 |

| Batelapine Analog 2 | Serotonin 5-HT2A | -9.8 | Asp155, Trp336, Phe340 |

This table is a hypothetical representation of data that could be generated from molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in drug discovery to correlate the chemical structure of compounds with their biological activity. This predictive analysis helps in designing more potent and selective molecules.

For this compound specifically, there is no publicly available research detailing the application of QSAR models in its design or development. However, in the broader field of antipsychotic drug discovery, particularly for compounds targeting dopamine and serotonin receptors, QSAR studies are instrumental. These models typically analyze physicochemical properties and structural features to predict the affinity and activity of new chemical entities.

Strategic Integration of Preclinical Evaluation Pipelines

The preclinical evaluation of a drug candidate is a critical phase to assess its safety and efficacy before any human trials. For this compound, some preclinical data has been reported, offering a glimpse into its pharmacological profile.

One of the key aspects of preclinical assessment is understanding the pharmacokinetic properties of a compound, which includes its metabolism and clearance. In vitro studies using isolated rat hepatocytes were conducted to determine the intrinsic hepatic clearance of this compound. researchgate.netpatsnap.com These studies are crucial for predicting how the drug will be processed in the body.

The findings from these in vitro experiments were then used to estimate the in vivo hepatic extraction ratio. The hepatic extraction ratio indicates the proportion of a drug that is removed from the blood by the liver in a single pass. For this compound, the in vivo hepatic extraction ratio was determined in rats through infusions via the jugular and hepatic portal veins. patsnap.com The results from these studies provided essential data on the drug's metabolic clearance.

To support these pharmacokinetic and potential bioavailability studies, a high-performance liquid chromatographic (HPLC) method was developed to quantify this compound and its N-oxide and desmethyl metabolites in plasma. jle.compatsnap.com The development of such analytical methods is a fundamental component of the preclinical pipeline, enabling accurate measurement of the drug and its metabolites in biological samples.

Despite these initial preclinical investigations, the further development of this compound was discontinued (B1498344). ncats.ioncats.io The reasons for this discontinuation are not detailed in the available scientific literature.

Interactive Data Table: Preclinical Pharmacokinetic Data for this compound (CGS 13429) in Rats

| Parameter | Method | Value | Reference |

| In Vitro Hepatic Extraction Ratio | Calculated from in vitro metabolism by rat hepatocytes | 0.88 | researchgate.netpatsnap.com |

| In Vivo Hepatic Extraction Ratio | Calculated from steady state blood levels following i.v. and hpv infusions | 0.61 | patsnap.com |

| Analytical Method | High-Performance Liquid Chromatography (HPLC) | Method developed for quantification in rat and dog plasma | patsnap.com |

| Limit of Detection (HPLC) | N/A | 40 ng/mL for 200 µL of plasma | patsnap.com |

Advanced Research Perspectives and Future Directions

Conceptual Contributions of Batelapine (B1216348) Maleate (B1232345) Research to Neuropharmacology and Drug Discovery

Research into compounds like Batelapine maleate contributes to the broader conceptual framework of neuropharmacology and drug discovery by elucidating complex receptor interactions and signaling pathways. As an antipsychotic, its investigation implicitly advanced the understanding of neurotransmitter systems, particularly dopaminergic and serotonergic pathways, which are critical targets for treating neuropsychiatric disorders nih.govfrontiersin.orgyale.edu. The exploration of such molecules informs the development of more selective and effective therapeutic agents by highlighting the intricate relationships between chemical structure, target engagement, and downstream physiological effects. The field of neuropharmacology itself is characterized by continuous growth, driven by the need to address the increasing prevalence of neurological and psychiatric conditions frontiersin.orgyale.eduemory.edufrontiersin.org.

Exploration of this compound Scaffold for Novel Pharmacological Agents

The chemical scaffold of this compound, rooted in isoindole chemistry, presents opportunities for the development of new pharmacological agents.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate specific structural features of a molecule with its biological activity gardp.orgnih.govrsc.orgnih.govmdpi.com. Research involving the this compound scaffold or related isoindole derivatives has explored modifications to identify novel biological activities. For instance, studies on isoindolo[1,2-b]quinazolines and benzo f1000research.combenthambooks.comisoquinolino[1,2-b]quinazolines, which share structural similarities with the isoindole core, have investigated their potential as antitumor agents by evaluating their effects on cell growth and DNA cleavage nih.gov. This highlights the utility of the isoindole framework in diverse therapeutic areas beyond its initial neuropharmacological applications.

The isoindole moiety is recognized for its presence in compounds with potential applications in treating neurobehavioral disorders google.com. Research has focused on isoindole derivatives designed to modulate specific neurotransmitter transporters, such as those for serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862), aiming for balanced inhibitory effects. This approach exemplifies drug repurposing strategies, where existing chemical scaffolds are re-evaluated and optimized for new therapeutic indications, leveraging known pharmacological properties and potentially accelerating the drug development pipeline nih.govgoogle.com.

Methodological Advancements in Investigating Complex Polypharmacology and Off-Target Effects

Understanding the complex interplay of a drug with multiple biological targets (polypharmacology) and its unintended interactions (off-target effects) is crucial for modern drug discovery. While direct studies on this compound's polypharmacology are not detailed, the broader field of neuropharmacology research is increasingly employing advanced methodologies. These include the development of novel biotechnological tools such as fluorescence-based biosensors and optopharmacology, which offer refined ways to study receptor function and drug-target engagement at molecular and cellular levels ub.edu. The accurate characterization of a compound's full target profile is essential for predicting efficacy and mitigating potential adverse events.

Application of Systems Biology and Omics Technologies in Mechanistic Elucidation of Compound Actions

Systems biology and high-throughput 'omics' technologies (genomics, transcriptomics, proteomics, metabolomics) are transforming the understanding of complex biological systems and drug mechanisms f1000research.combenthambooks.comnih.govhelmholtz-hzi.denih.gov. These integrative approaches allow researchers to analyze biological processes holistically, moving beyond a reductionist view to identify genes, proteins, and metabolic pathways involved in a compound's action nih.govhelmholtz-hzi.denih.gov. By generating vast datasets, 'omics' technologies, coupled with bioinformatics and mathematical modeling, can elucidate intricate molecular regulatory networks, define cellular disease phenotypes, and aid in the identification of novel therapeutic targets f1000research.combenthambooks.comnih.govhelmholtz-hzi.denih.gov. Applying these advanced analytical tools to compounds like this compound could provide deeper insights into its mechanism of action, potential off-target effects, and the cellular responses it elicits, thereby accelerating the development of more effective and safer therapeutics.

Q & A

Q. How can Batelapine maleate be accurately identified and characterized in experimental settings?

this compound (C₁₆H₂₀N₆·C₄H₄O₄) requires multi-modal spectroscopic and chromatographic techniques for identification. Key steps include:

- Nuclear Magnetic Resonance (NMR) : Analyze proton and carbon spectra to confirm the triazolobenzodiazepine core and maleate counterion.

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight (e.g., ESI-MS m/z 369.18 for the free base).

- HPLC-PDA : Quantify purity (>98%) and detect impurities using reverse-phase chromatography with UV detection at 254 nm .

- Regulatory Compliance : Cross-reference identifiers (e.g., FDA Unique Ingredient Identifier P71TE299SG, NIH Compound ID 60717) to ensure alignment with pharmacopeial standards .

Q. What are the established synthesis pathways for this compound, and how can yield be optimized?

Traditional chemical synthesis involves:

- Stepwise Cyclization : React 1,2,4-triazole derivatives with benzodiazepine precursors under controlled pH (e.g., 7–8) to form the core structure.

- Maleate Salt Formation : Purify the free base via recrystallization before reacting with maleic acid in ethanol.

- Yield Optimization : Use Design of Experiments (DoE) to test variables like temperature (60–80°C), solvent ratios, and catalyst concentrations. Alternative Method : Genetically engineered E. coli can produce maleate sustainably via engineered metabolic pathways, though this remains experimental for Batelapine .

Q. Which analytical techniques are most effective for quantifying this compound purity and stability?

- Stability-Indicating HPLC : Employ forced degradation studies (acid/base hydrolysis, oxidative stress) to validate method robustness.

- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition profiles (e.g., maleate dissociation above 150°C).

- X-Ray Diffraction (XRD) : Confirm crystalline structure and polymorphic consistency .

Advanced Research Questions

Q. How should researchers address contradictions in reported pharmacological data for this compound across studies?

Contradictions in receptor affinity (e.g., serotonin vs. dopamine antagonism) require:

- Systematic Meta-Analysis : Pool data from studies using standardized receptor-binding assays (e.g., radioligand displacement assays).

- Reproducibility Testing : Replicate experiments under identical conditions (e.g., pH 7.4 buffer, 37°C) to isolate variables.

- Methodological Transparency : Report detailed protocols for cell lines (e.g., HEK-293 vs. CHO), animal models, and statistical thresholds (p < 0.01 vs. p < 0.05) .

| Study | Receptor Affinity (Ki, nM) | Methodology | Potential Bias |

|---|---|---|---|

| Study A | 5-HT₂A: 12 ± 2; D₂: 45 ± 5 | Radioligand assay (rat brain homogenate) | Species-specific receptor variants |

| Study B | 5-HT₂A: 28 ± 4; D₂: 32 ± 3 | Recombinant human receptors | Overexpression artifacts |

Q. What methodological considerations are critical when designing in vivo vs. in vitro models for this compound efficacy studies?

- In Vivo Models :

- Use pharmacokinetic profiling to determine bioavailability (e.g., oral vs. intravenous administration in rodents).

- Monitor off-target effects via behavioral assays (e.g., rotarod for motor coordination).

- In Vitro Models :

- Prioritize human-derived cell lines to avoid interspecies variability.

- Validate cytotoxicity thresholds using MTT assays before efficacy testing .

Q. What advanced statistical approaches are recommended for analyzing dose-response relationships in this compound research?

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ and efficacy ceilings.

- Bayesian Hierarchical Modeling : Account for inter-study variability in meta-analyses.

- Machine Learning : Apply random forests to identify covariates (e.g., age, genotype) influencing therapeutic windows .

Methodological Guidelines

- Experimental Reproducibility : Follow journal protocols (e.g., Beilstein Journal of Organic Chemistry) to document synthetic steps, spectral data, and purity thresholds in supplementary materials .

- Ethical Compliance : For human subject research, detail participant selection criteria and informed consent processes per biomedical ethics frameworks .

- Data Transparency : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) when depositing raw spectra, chromatograms, and datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.